Cas no 1212-72-2 (N-Methyl-omega-phenyl-t-butylamine)

N-Methyl-omega-phenyl-t-butylamine structure
1212-72-2 structure
Nome del prodotto:N-Methyl-omega-phenyl-t-butylamine
Numero CAS:1212-72-2
MF:C22H36N2O4S
MW:424.59724521637
CID:158581
PubChem ID:71611

N-Methyl-omega-phenyl-t-butylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Methyl-omega-phenyl-t-butylamine
    • Mephentermine (sulfate)
    • MEPHENTERMINE HEMISULFATE SALT
    • MEPHENTERMINE HEMISULFATE, CRM STANDARD
    • N,2-dimethyl-1-phenylpropan-2-amine,sulfuric acid
    • EINECS 214-923-3
    • Fentermin
    • Mephentermine hemisulfate
    • Mephentermine sulfate
    • Mephentermine sulphate
    • CHEMBL3184799
    • Sulfate, Mephentermine
    • N,alpha,alpha-Trimethylphenethylamine sulfate (2:1)
    • CCG-220726
    • DTXCID1027760
    • BENZENEETHANAMINE, N,.ALPHA.,.ALPHA.-TRIMETHYL-, SULPHATE (2:1)
    • N,alpha,alpha-TRIMETHYLPHENETHYLAMINE SULPHATE (2:1)
    • SR-01000872629-1
    • HMS2097A14
    • Mephentermine sulfate [USP]
    • Phenethylamine, N,alpha,alpha-trimethyl-, sulfate (2:1)
    • HMS1570A14
    • 1212-72-2
    • Benzeneethanamine, N,.alpha.,.alpha.-trimethyl-, sulfate (2:1)
    • NCGC00016570-06
    • SR-01000872629
    • Mephentermine Hemisulphate 1.0 mg/ml in Methanol (as free base)
    • HMS3714A14
    • Wyamine sulfate (TN)
    • Mephentermine Sulfate (2:1)
    • Wyamine sulphate
    • Benzeneethanamine, N,alpha,alpha-trimethyl-, sulfate (2:1)
    • N-Methyl-omega-phenyl-tert-butylamine
    • Prestwick_94
    • Wyamine
    • MEPHENTERMINE SULFATE [VANDF]
    • NSC-758424
    • NSC 758424
    • D01018
    • Tox21_110501
    • CAS-1212-72-2
    • MEPHENTERMINE SULFATE [WHO-DD]
    • N,.ALPHA.,.ALPHA.-TRIMETHYLPHENETHYLAMINE SULPHATE (2:1)
    • Mephine
    • Tox21_110501_1
    • CHEBI:6756
    • Mephentermine Hemisulphate
    • NCGC00016570-01
    • 580655Z8RR
    • N,2-dimethyl-1-phenylpropan-2-amine hemisulfate
    • Wyamine sulfate
    • FT-0751658
    • Mephentermine sulfate (USP)
    • UNII-580655Z8RR
    • MEPHENTERMINE SULFATE [ORANGE BOOK]
    • BENZENEETHANAMINE, N,alpha,alpha-TRIMETHYL-, SULPHATE (2:1)
    • DTXSID1047780
    • Q27261534
    • SCHEMBL121177
    • Benzeneethanamine, N,I+/-,I+/--trimethyl-, sulfate (2:1)
    • DNKCFBJMFIUNRS-UHFFFAOYSA-N
    • Inchi: InChI=1S/2C11H17N.H2O4S/c2*1-11(2,12-3)9-10-7-5-4-6-8-10;1-5(2,3)4/h2*4-8,12H,9H2,1-3H3;(H2,1,2,3,4)
    • Chiave InChI: DNKCFBJMFIUNRS-UHFFFAOYSA-N
    • Sorrisi: CC(C)(CC1=CC=CC=C1)NC.CC(C)(CC1=CC=CC=C1)NC.OS(=O)(=O)O

Proprietà calcolate

  • Massa esatta: 424.24000
  • Massa monoisotopica: 424.24
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 6
  • Complessità: 204
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 107A^2

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: 229.4°Cat760mmHg
  • Punto di infiammabilità: 90°C
  • PSA: 107.04000
  • LogP: 5.66400

N-Methyl-omega-phenyl-t-butylamine Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 3
  • WGK Germania:3
  • Codice categoria di pericolo: 25
  • Istruzioni di sicurezza: S45
  • RTECS:SI4030000
  • Identificazione dei materiali pericolosi: T
  • Frasi di rischio:R25

N-Methyl-omega-phenyl-t-butylamine Letteratura correlata

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